molecular formula C9H5BrN2O B12891875 2-(Bromomethyl)-7-cyanobenzo[d]oxazole

2-(Bromomethyl)-7-cyanobenzo[d]oxazole

Cat. No.: B12891875
M. Wt: 237.05 g/mol
InChI Key: ADDBIKIGEHOZJQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromomethyl group at the 2-position and a cyano group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole core, followed by bromination and cyanation reactions to introduce the bromomethyl and cyano groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents, as well as controlled temperature and pressure conditions to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-7-cyanobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

2-(Bromomethyl)-7-cyanobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-7-cyanobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2

InChI Key

ADDBIKIGEHOZJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CBr)C#N

Origin of Product

United States

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